A Technical Guide to the Physicochemical Properties of (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate (Vinyl-ACCA-OEt)
A Technical Guide to the Physicochemical Properties of (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate (Vinyl-ACCA-OEt)
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
(1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate, commonly referred to as Vinyl-ACCA-OEt, is a non-proteinogenic, sterically constrained α-amino acid ester of significant pharmaceutical importance. Its rigid cyclopropane scaffold and vinyl functionality serve as a crucial pharmacophoric unit in a new generation of highly potent Hepatitis C Virus (HCV) NS3/4A protease inhibitors.[1] The precise stereochemistry and physicochemical characteristics of this molecule are paramount to its efficacy and incorporation into complex therapeutic agents. This guide provides an in-depth analysis of its core physicochemical properties, the analytical methodologies required for its characterization, and essential data on its stability and handling, offering a critical resource for professionals engaged in its synthesis, analysis, and application in drug development.
Introduction and Strategic Importance
The design of modern therapeutics increasingly relies on moving beyond nature's canonical amino acids to achieve enhanced potency, selectivity, and metabolic stability. Constrained amino acids, which restrict conformational flexibility, are a cornerstone of this strategy. The cyclopropane ring, in particular, offers a compact and rigid framework that can mimic peptide turns or present side chains in well-defined spatial orientations.
(1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate emerged as a high-value building block with the discovery of macrocyclic HCV protease inhibitors like BILN 2061.[2] Its structure is integral to the binding and inhibition of the viral protease, making the reliable synthesis and thorough characterization of this intermediate a critical step in the drug manufacturing pipeline.[3][4] This document serves to consolidate the known physicochemical data and analytical workflows pertinent to this key molecule.
Chemical Identity and Structural Features
The unique three-dimensional structure of Vinyl-ACCA-OEt dictates its chemical behavior and biological function. The (1R,2S) stereochemistry is essential for its activity in target protease inhibitors.
| Parameter | Data | Source(s) |
| IUPAC Name | ethyl (1R,2S)-1-amino-2-vinylcyclopropanecarboxylate | |
| Common Acronyms | Vinyl-ACCA-OEt | [1][2] |
| CAS Number (Free Base) | 787548-29-2 | [5] |
| CAS Number (HCl Salt) | 259214-56-7, 681807-60-3 | [6] |
| Molecular Formula | C₈H₁₃NO₂ | [5] |
| Molecular Weight | 155.19 g/mol | [5] |
| SMILES | NC1(C(OCC)=O)CC1C=C | [5] |
| InChI Key (HCl Salt) | RSBFMCGEQFBZBE-CIRBGYJCSA-N |
Core Physicochemical Properties
A quantitative understanding of the molecule's properties is fundamental to its application in multi-step syntheses and formulation development.
Tabulated Physicochemical Data
| Property | Value / Description | Comments & Significance | Source(s) |
| Physical Form | Hydrochloride salt is a solid. The Boc-protected form is a light yellow to yellow solid. | The free base is likely an oil or low-melting solid. Salt formation is a key strategy to produce stable, crystalline material suitable for purification and storage.[7] | [8] |
| Boiling Point | 328.42 °C at 760 mmHg (for Boc-protected derivative) | This is a calculated value. The free base is expected to have a high boiling point and may be prone to decomposition; distillation is not a preferred purification method. | [8] |
| Storage Temperature | 2–8 °C, under inert atmosphere (Nitrogen or Argon) | The compound is sensitive to degradation. Cold storage under inert gas minimizes oxidation and hydrolysis. | [5][8] |
| Topological Polar Surface Area (TPSA) | 52.32 Ų | This calculated value suggests moderate cell permeability, a desirable trait for orally bioavailable drug candidates derived from this intermediate. | [5] |
| Partition Coefficient (LogP) | 0.4529 | The low positive LogP indicates a relatively balanced hydrophilic/lipophilic character, influencing its solubility and behavior in both aqueous and organic media. | [5] |
| Hydrogen Bond Donors | 1 (the -NH₂ group) | Influences solubility and potential for intermolecular interactions in crystal lattices or at enzyme binding sites. | [5] |
| Hydrogen Bond Acceptors | 3 (the N atom and two O atoms) | Contributes to its polarity and interaction with protic solvents. | [5] |
| Rotatable Bonds | 3 | The low number of rotatable bonds reflects the conformational rigidity imparted by the cyclopropane ring, a key feature for its use in drug design. | [5] |
Detailed Property Analysis
Solubility Profile: Based on its structure, Vinyl-ACCA-OEt exhibits amphiphilic character. The primary amine and ester functionalities impart polarity and allow for hydrogen bonding, suggesting solubility in polar organic solvents like methanol, ethanol, and DMSO. The hydrocarbon backbone (cyclopropane, vinyl, and ethyl groups) provides nonpolar character, allowing for solubility in less polar solvents such as dichloromethane and ethyl acetate. Its solubility in water is expected to be limited but is significantly enhanced upon protonation of the amino group to form a salt (e.g., hydrochloride or tosylate), a common practice that facilitates handling in aqueous media.[7]
Acido-Basic Properties and Stability: The primary amine is the main basic center, with an estimated pKa typical for an α-amino ester (approx. 7.5-8.5). This basicity allows for the formation of stable, crystalline salts with acids like HCl or p-toluenesulfonic acid (TsOH).[7] This is not merely for convenience; converting the often-oily free base into a salt is a critical step for purification via crystallization and significantly enhances the compound's shelf-life by protecting the reactive amine from degradation pathways.[2][7] The ester group is susceptible to base- and acid-catalyzed hydrolysis, a key consideration for reaction and storage conditions.
Analytical and Spectroscopic Characterization
Rigorous analytical control is essential to ensure the identity, purity, and, most importantly, the stereochemical integrity of Vinyl-ACCA-OEt.
Spectroscopic Profile
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for structural confirmation.[7][9]
-
¹H NMR: Expect characteristic signals for the vinyl group protons (~5-6 ppm), the ethyl ester (quartet at ~4.1 ppm and triplet at ~1.2 ppm), and a complex multiplet pattern for the diastereotopic cyclopropane protons. The amine protons may appear as a broad singlet.
-
¹³C NMR: Key signals include the ester carbonyl (~173 ppm), two vinyl carbons (~130-140 ppm), and the quaternary and methine carbons of the cyclopropane ring.
-
-
Infrared (IR) Spectroscopy: Provides confirmation of functional groups. Expected absorption bands include N-H stretches for the primary amine (~3300-3400 cm⁻¹), the C=O stretch of the ester (~1730 cm⁻¹), and the C=C stretch of the vinyl group (~1640 cm⁻¹).
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Mass Spectrometry (MS): Confirms molecular weight. For the free base, the expected molecular ion peak [M]+• would be at m/z 155.19. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.
Chromatographic Purity and Enantiomeric Excess Determination
Due to the stereospecific requirements of its biological targets, the most critical analytical challenge is the precise measurement of enantiomeric excess (% ee).
Expert Insight: While standard reversed-phase HPLC can determine chemical purity, it is incapable of separating enantiomers. Chiral chromatography is mandatory. Supercritical Fluid Chromatography (SFC) is often the method of choice in industrial settings for its high resolution and speed.[1][7] Enantioselective Gas Chromatography (GC) is also a powerful alternative.[10]
Experimental Protocol: Determination of Enantiomeric Excess by Chiral SFC
This protocol is a representative workflow for ensuring the stereochemical purity of Vinyl-ACCA-OEt.
-
System Preparation:
-
Instrument: A suitable Supercritical Fluid Chromatography system.
-
Chiral Stationary Phase: Chiralcel OJ-H column or equivalent. The choice of a chiral stationary phase is the most critical parameter and must be screened for optimal resolution of the enantiomers.
-
Mobile Phase: A mixture of supercritical CO₂ and a polar organic modifier (e.g., methanol or ethanol), often with a small percentage of an amine additive (e.g., diethylamine) to improve peak shape for basic analytes.
-
Detection: UV detector set to an appropriate wavelength (e.g., 210 nm).
-
-
Sample Preparation:
-
Accurately prepare a solution of the Vinyl-ACCA-OEt sample (free base or a salt) in a suitable solvent (e.g., ethanol) at a concentration of ~1 mg/mL.
-
Prepare a solution of the racemic standard for system suitability and peak identification.
-
-
Analysis Workflow:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the racemic standard to confirm the resolution of the two enantiomer peaks. The (1R,2S) enantiomer is identified based on a previously characterized reference standard.
-
Inject the sample solution.
-
Integrate the peak areas for both the desired (1R,2S) enantiomer and the undesired (1S,2R) enantiomer.
-
-
Calculation and Validation:
-
Calculate the enantiomeric excess using the formula: % ee = [(Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer)] x 100
-
The acceptance criterion for pharmaceutical intermediates is typically ≥99% ee.[4]
-
Workflow Visualization
Caption: Workflow for Chiral Purity Assessment via SFC.
Stability, Storage, and Safe Handling
The utility of any chemical intermediate is contingent on its stability and the ability to handle it safely.
-
Chemical Stability: As a primary amine, Vinyl-ACCA-OEt is susceptible to oxidation and reaction with atmospheric CO₂. The ester functionality can hydrolyze in the presence of water, especially under acidic or basic conditions. The vinyl group can potentially undergo polymerization or oxidation, although this is less common under standard conditions. Its formulation as a tosylate or hydrochloride salt mitigates many of these stability concerns by protecting the nucleophilic amino group.[7]
-
Recommended Storage: To ensure long-term integrity, the material should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8°C).[5] Protect from light and moisture.
-
Safe Handling: Vinyl-ACCA-OEt and its salts are classified as irritants.[11]
-
Personal Protective Equipment (PPE): Always handle using appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[12]
-
Engineering Controls: Work should be conducted in a well-ventilated laboratory fume hood to avoid inhalation of any dust or vapors.[12]
-
First Aid: In case of skin contact, wash thoroughly with soap and water. For eye contact, flush with copious amounts of water for several minutes. Seek medical attention if irritation persists.[12][13]
-
Conclusion
(1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate is a sophisticated chemical entity whose value in pharmaceutical synthesis is directly tied to its precise physicochemical and stereochemical properties. Its constrained cyclopropane core provides a rigid scaffold for presenting a reactive vinyl group, making it an indispensable component of modern HCV therapeutics. For the medicinal chemist and process scientist, a thorough understanding of its solubility, stability, and analytical profile is not merely academic but essential for the successful development of robust synthetic routes and the ultimate delivery of safe and effective medicines. The protocols and data presented herein provide a foundational guide for the effective utilization of this critical building block.
References
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Belyk, K. M., et al. (2010). Enantioselective Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Ethyl Ester (Vinyl-ACCA-OEt) by Asymmetric Phase-Transfer Catalyzed Cyclopropanation of (E)-N-Phenylmethyleneglycine Ethyl Ester. Organic Process Research & Development, 14(4), 875–880.
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ACS Publications. (2010). Enantioselective Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Ethyl Ester (Vinyl-ACCA-OEt) by Asymmetric Phase-Transfer Catalyzed Cyclopropanation of (E).
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Chen, C., et al. (2013). Concise asymmetric synthesis of a (1R,2S)-1-amino- 2-vinylcyclopropanecarboxylic acid-derived sulfonamide and ethyl ester. The Journal of Organic Chemistry, 78(22), 11346-11355.
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Merck & Co. (2010). Enantioselective Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Ethyl Ester (Vinyl-ACCA-OEt) by Asymmetric Phase-Transfer Catalyzed Cyclopropanation.
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